Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
Overview
Description
Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatility in organic synthesis and their potential pharmacological applications. Benzotriazole derivatives are often used as synthetic auxiliaries and catalysts due to their stability and ability to activate molecules towards various transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone typically involves the introduction of the benzotriazole moiety into the quinoline framework. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane (DCM).
Catalysts: Palladium on carbon, copper iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzotriazol-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
Uniqueness
Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzotriazole moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-15-11-12-16(2)18(13-15)22-14-19(17-7-3-4-8-20(17)25-22)24(29)28-23-10-6-5-9-21(23)26-27-28/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKHUABUPUIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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